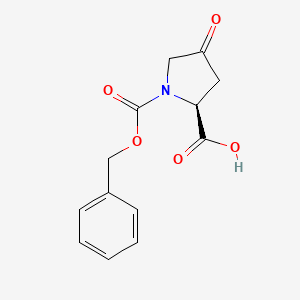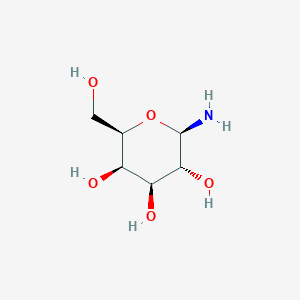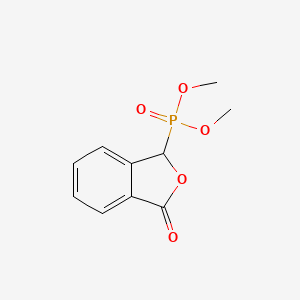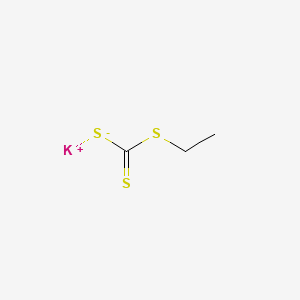
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, also known as DFMT, is a pyridine-based fluorine-containing compound . It has a molecular weight of 195.12 .
Molecular Structure Analysis
The molecular formula of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is C6H5F4N3 . The InChI code for this compound is 1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) .Physical And Chemical Properties Analysis
The melting point of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 70-71°C .Wissenschaftliche Forschungsanwendungen
Application
Trifluoromethylpyridine (TFMP) derivatives, which include “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
The use of TFMP derivatives has led to effective crop protection against a variety of pests .
Pharmaceutical Industry
Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The use of TFMP derivatives in the pharmaceutical industry has led to the development of several approved drugs, with many more candidates currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridyllithiums
Application
Trifluoromethylpyridine derivatives, such as “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Results or Outcomes
The synthesis of trifluoromethylpyridyllithiums is an important step in the preparation of various organic compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .
Results or Outcomes
The synthesis of MOFs has numerous applications in gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .
Results or Outcomes
Methiodide salts have various applications in organic synthesis .
Preparation of Aminopyridines
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a reactant in the preparation of aminopyridines through amination reactions .
Results or Outcomes
Aminopyridines have various applications in medicinal chemistry .
Synthesis of Crop-Protection Products
Application
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
The synthesis of crop-protection products using 2,3,5-DCTF has led to the development of several effective pesticides .
Synthesis of Tetramethylbiphenyls
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The synthesis of tetramethylbiphenyls has various applications in organic synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRIBPWQHTDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428835 |
Source


|
| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
737000-87-2 |
Source


|
| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)